![molecular formula C13H11NO5 B2438726 [4-(2-Furoylamino)phenoxy]acetic acid CAS No. 312748-79-1](/img/structure/B2438726.png)
[4-(2-Furoylamino)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Inflammatory Agents
Research has shown that derivatives of phenoxy acetic acid, including [4-(2-Furoylamino)phenoxy]acetic acid, can act as selective COX-2 inhibitors. These inhibitors are crucial in reducing inflammation by blocking the enzyme responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation . This makes them potential candidates for developing new anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors.
Cancer Treatment
Phenoxy acetic acid derivatives have been explored for their potential in cancer treatment. These compounds can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. The specific mechanism involves the disruption of mitochondrial function and the activation of caspases, which are enzymes that play a vital role in the execution of apoptosis .
Antimicrobial Agents
[4-(2-Furoylamino)phenoxy]acetic acid has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Neuroprotective Agents
Research indicates that phenoxy acetic acid derivatives may have neuroprotective properties. These compounds can protect neurons from oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This opens up possibilities for developing new treatments for these debilitating conditions.
Herbicides
Phenoxy acetic acid derivatives, including [4-(2-Furoylamino)phenoxy]acetic acid, have been used in agriculture as herbicides. They function by mimicking natural plant hormones, leading to uncontrolled growth and eventually the death of the plant. This application is particularly valuable in managing weed populations in crop fields .
Pharmaceutical Testing
[4-(2-Furoylamino)phenoxy]acetic acid is also used as a reference standard in pharmaceutical testing. High-quality reference standards are essential for ensuring the accuracy and reliability of analytical results in drug development and quality control processes .
Pain Management
Due to its anti-inflammatory properties, [4-(2-Furoylamino)phenoxy]acetic acid derivatives are being investigated for their potential in pain management. By inhibiting COX-2 and reducing the production of prostaglandins, these compounds can alleviate pain associated with inflammation .
Antioxidant Agents
Phenoxy acetic acid derivatives have been studied for their antioxidant properties. These compounds can neutralize free radicals, thereby protecting cells from oxidative damage. This application is particularly relevant in the context of diseases where oxidative stress plays a key role, such as cardiovascular diseases and certain types of cancer .
Mecanismo De Acción
Target of Action
It’s known that phenoxy acetic acid derivatives can act as selective cox-2 inhibitors . COX-2, or cyclooxygenase-2, is an enzyme that plays a key role in converting arachidonic acid into prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
As a potential cox-2 inhibitor, it would affect the arachidonic acid pathway, reducing the production of prostaglandins and thus mitigating inflammation .
Pharmacokinetics
It’s known that phenoxy acetic acid is a weak acid and weak base in nature with a pka of 37 , which may influence its absorption and distribution in the body.
Result of Action
Based on its potential role as a cox-2 inhibitor, it could reduce the production of prostaglandins, leading to a decrease in inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(2-Furoylamino)phenoxy]acetic acid. For instance, phenoxy herbicides, which include related compounds, have been found to be influenced by soil bacteria activity, and their degradation can be stimulated by structurally-related plant secondary metabolites . Additionally, the presence of other chemicals in the environment could potentially affect the compound’s action.
Propiedades
IUPAC Name |
2-[4-(furan-2-carbonylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-12(16)8-19-10-5-3-9(4-6-10)14-13(17)11-2-1-7-18-11/h1-7H,8H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOMBNXXWIJNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Furoylamino)phenoxy]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

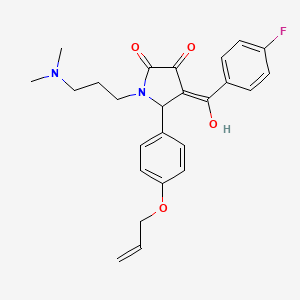
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438646.png)

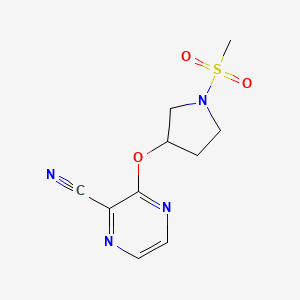
![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2438651.png)
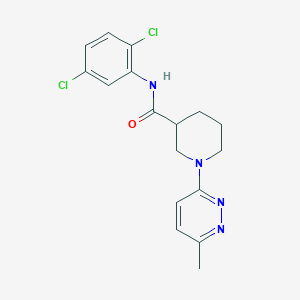
![1-Piperidin-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438653.png)
![(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2438657.png)
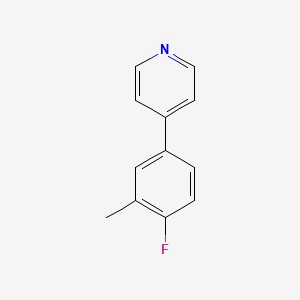
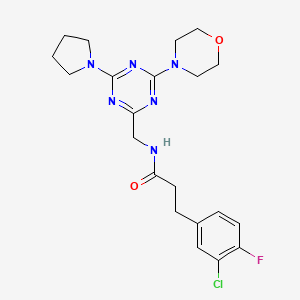
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2438662.png)

![9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2438664.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)